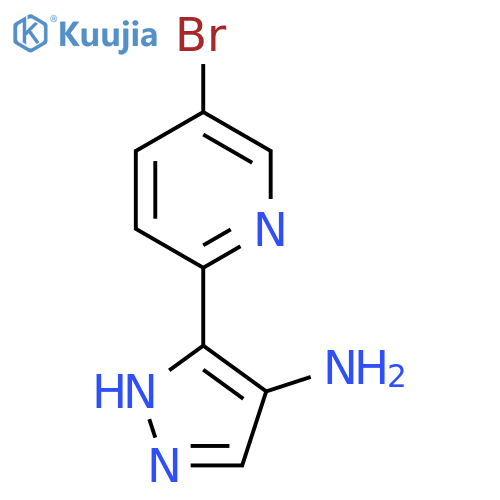Cas no 2027333-23-7 (5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine)

2027333-23-7 structure
商品名:5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine
- 2027333-23-7
- EN300-1908176
-
- インチ: 1S/C8H7BrN4/c9-5-1-2-7(11-3-5)8-6(10)4-12-13-8/h1-4H,10H2,(H,12,13)
- InChIKey: JMMUDSNEOOIQQC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)C1=C(C=NN1)N
計算された属性
- せいみつぶんしりょう: 237.98541g/mol
- どういたいしつりょう: 237.98541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.6Ų
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908176-0.05g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1908176-2.5g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1908176-10.0g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 10g |
$6758.0 | 2023-06-01 | ||
| Enamine | EN300-1908176-5g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1908176-0.25g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1908176-5.0g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1908176-0.1g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1908176-0.5g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1908176-1.0g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1908176-1g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 1g |
$986.0 | 2023-09-18 |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
2027333-23-7 (5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
